1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H14ClNO2S . It has a molecular weight of 259.76 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety . The compound also contains a chlorothiophenyl group attached to the piperidine ring .Physical And Chemical Properties Analysis
“1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 259.76 .Scientific Research Applications
Cancer Research
One significant application of 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid derivatives is in cancer research. The compound, as part of a larger chemical structure, has been explored for its potential in inhibiting Aurora A, a protein implicated in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
PET Imaging
The compound has been used in the synthesis of potential imaging agents for PET (Positron Emission Tomography) scans. In a study, a derivative of this compound showed potential for selectively labeling CB1 receptors in the human brain, which could be useful in neurological research (J. Kumar et al., 2004).
Antibacterial and Anti-TB Activity
A series of derivatives containing 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid were synthesized and found to exhibit notable antibacterial and anti-tuberculosis activities. These findings indicate potential applications in developing new antibacterial and anti-TB drugs (G.V. Megha et al., 2023).
Inhibiting Soluble Epoxide Hydrolase
The compound, in a modified form, has been studied as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in various physiological processes, and its inhibition can have therapeutic implications in diseases like hypertension and inflammation (R. Thalji et al., 2013).
Anticancer Agents
Derivatives of 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid have been investigated for their potential as anticancer agents. In one study, synthesized compounds showed promising results in terms of anticancer activity, indicating their potential utility in cancer therapy (A. Rehman et al., 2018).
Allosteric Modulation of Receptors
A study explored the allosteric modulation of the cannabinoid CB1 receptor using a derivative of this compound. Allosteric modulators can have significant therapeutic value due to their ability to modulate receptor activity in a distinct manner from traditional drugs (Martin R. Price et al., 2005).
Safety And Hazards
This compound is classified as a hazardous substance. It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-2-1-9(16-10)7-13-5-3-8(4-6-13)11(14)15/h1-2,8H,3-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOEYZFHGTGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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